
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H20BrNO2. It is a derivative of tetrahydroisoquinoline, featuring a bromomethyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
The primary targets of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline are the programmed cell death-1 (PD-1) and its primary ligand programmed cell death-ligand 1 (PD-L1) . These are immune checkpoint proteins that normally serve to limit autoimmunity and terminate an ongoing immune response .
Mode of Action
This compound acts as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint axis . It blocks the interaction of PD-1 with PD-L1 on tumor cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it reinvigorates exhausted immune cells of both the innate and adaptive immune systems .
Result of Action
The result of the compound’s action is the reinvigoration of exhausted immune cells . This leads to the detection and elimination of previously “hidden” cancers .
Biochemical Analysis
Biochemical Properties
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . The nature of these interactions involves the compound acting as a reagent in the formation of carbon-carbon bonds, a key process in the synthesis of complex organic molecules.
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Related 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their inhibitory activity against the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway . This suggests that this compound may also interact with cellular processes in a similar manner.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to inhibit the PD-1/PD-L1 protein-protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay . This suggests that this compound may also exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been used in dipeptide synthesis, giving satisfactory yields in 15 minutes . This suggests that this compound may also exhibit similar temporal effects in laboratory settings.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Given its use in cross-coupling reactions, it may interact with enzymes or cofactors involved in these processes .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its potential role in inhibiting the PD-1/PD-L1 pathway , it may be localized to areas of the cell where this pathway is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Protection of the amine group: The nitrogen atom of 1,2,3,4-tetrahydroisoquinoline is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromomethylation: The protected intermediate is then subjected to bromomethylation at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Deprotection: The major product is 6-bromomethyl-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal chemistry: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceutical compounds.
Organic synthesis: It is used as a building block for the construction of complex organic molecules.
Biological studies: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-6-chloromethyl-1,2,3,4-tetrahydroisoquinoline
- N-Boc-6-iodomethyl-1,2,3,4-tetrahydroisoquinoline
- N-Boc-6-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom provides a good leaving group for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYPQVWVZKITBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622867-53-2 | |
| Record name | N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)

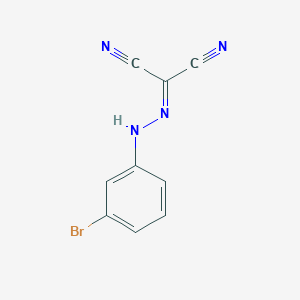
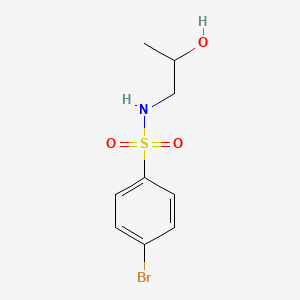
![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

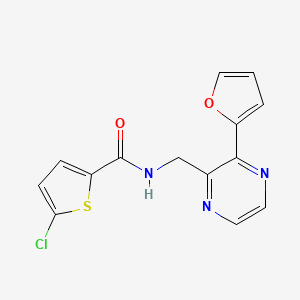
![2-(4-fluorophenyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2774323.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2774325.png)
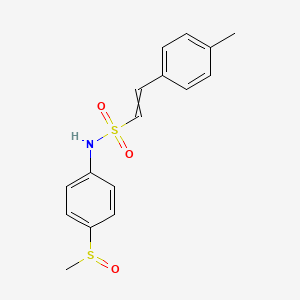

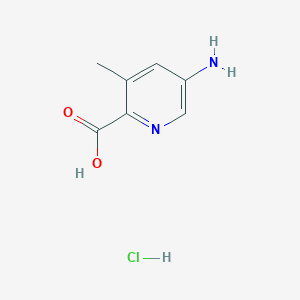
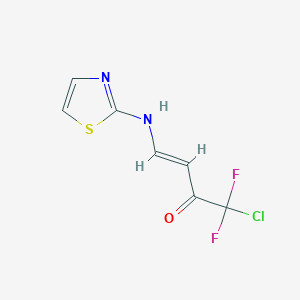
![2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2774332.png)
